This compound falls under the category of aromatic aldehydes and is classified as a biphenyl derivative. The presence of both methoxy and trifluoromethyl groups makes it a subject of interest in the synthesis of bioactive compounds and materials.
The synthesis of 2-Methoxy-2'-trifluoromethyl-[1,1'-biphenyl]-4-carboxaldehyde typically involves multi-step organic reactions. One common approach is through the Suzuki–Miyaura coupling reaction, where aryl halides are coupled with boronic acids to form biphenyl derivatives.
In industrial settings, optimized conditions may be employed to maximize yield and minimize costs, including the use of continuous flow reactors and automated monitoring systems .
The molecular structure of 2-Methoxy-2'-trifluoromethyl-[1,1'-biphenyl]-4-carboxaldehyde features:
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)O)C=O
YSDXGQCHJWTQJQ-UHFFFAOYSA-N
.The compound can undergo various chemical reactions:
These reactions are crucial for modifying the compound into derivatives with enhanced biological or chemical properties .
The mechanism of action for 2-Methoxy-2'-trifluoromethyl-[1,1'-biphenyl]-4-carboxaldehyde can vary based on its application. In biological contexts, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through:
The compound's reactivity profile makes it suitable for further derivatization in synthetic chemistry .
The applications of 2-Methoxy-2'-trifluoromethyl-[1,1'-biphenyl]-4-carboxaldehyde span various fields:
Research indicates that similar compounds with trifluoromethyl groups are often key intermediates in pharmaceutical synthesis, enhancing efficacy and bioavailability .
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4